molecular formula C23H49N2O5P B3026353 2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt

2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt

Cat. No.: B3026353
M. Wt: 464.6 g/mol
InChI Key: JLVSPVFPBBFMBE-ZRPIXQTESA-N
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Description

This compound is a zwitterionic phosphatidylcholine derivative characterized by a stereospecific (2S,3S) amino alcohol backbone and an unsaturated 4E-octadecenyl chain. The inner salt structure arises from the interaction between the negatively charged phosphodiester group and the positively charged trimethylammonium moiety. Such phospholipids are critical in membrane biology and drug delivery systems due to their amphiphilic nature and ability to self-assemble into bilayers. Its stereochemistry and unsaturated acyl chain may influence membrane fluidity, receptor interactions, and enzymatic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-threo Lysosphingomyelin (d18:1) can be synthesized through the deacylation of sphingomyelin by a deacylase enzyme . The reaction involves the removal of the acyl group from sphingomyelin, resulting in the formation of lysosphingomyelin. The synthetic route typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of L-threo Lysosphingomyelin (d18:1) involves large-scale enzymatic reactions using deacylase enzymes. The process is optimized to achieve high yields and purity of the compound. The reaction conditions are carefully monitored, and the product is purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Acid/Base Hydrolysis

  • Phosphate Ester Cleavage :
    Under acidic (HCl) or alkaline (NaOH) conditions, the phosphate ester bond hydrolyzes to yield:

    • Sphingosine-1-phosphate (from sphingosine backbone).

    • Choline (N,N,N-trimethylethanolamine) and phosphoric acid.
      Conditions : pH < 3 or pH > 10, elevated temperatures (60–100°C) .

  • Amide Stability :
    The 2S-amino group resists hydrolysis under physiological conditions but reacts with strong bases (e.g., LiAlH₄) to form amines .

Enzymatic Hydrolysis

  • Phospholipase D (PLD) : Cleaves the choline headgroup, releasing phosphatidic acid derivatives .

  • Sphingomyelinases : Not typically active on SPC due to the absence of an N-acyl chain (unlike sphingomyelin) .

Double Bond Reactivity (4E-Octadecenyl)

Reaction TypeReagents/ConditionsProduct
Epoxidation mCPBA (meta-chloroperbenzoic acid)Epoxide derivative at C4–C5
Hydrogenation H₂, Pd/CSaturated sphinganine backbone
Ozonolysis O₃, Zn/H₂OAldehyde fragments (C4 and C5)

Applications : Hydrogenation stabilizes the molecule for storage; epoxidation enables functionalization for drug delivery .

Acylation and Amidation

  • Phosphate Group Modifications :
    The hydroxyl group on C3 can undergo esterification with fatty acids (e.g., acetic anhydride) to form 3-O-acyl-SPC .

Zwitterionic Interactions

  • Micelle Formation :
    SPC forms micelles in aqueous solutions (critical micelle concentration ~10–50 μM) due to its amphiphilic nature.
    Impact : Enhances solubility for drug delivery systems .

  • Membrane Interactions :
    Binds to lipid rafts and modulates membrane fluidity via hydrogen bonding (3S-OH) and electrostatic interactions (choline headgroup) .

Enzymatic Transformations

EnzymeReactionProduct
Sphingosine Kinase Phosphorylates C1-OHSphingosine-1-phosphate (S1P)
Phosphatases Dephosphorylates C1-phosphateSphingosine
Cytochrome P450 Hydroxylates sphingosine backboneDihydroxylated derivatives

Biological Relevance : SPC is a precursor in sphingolipid metabolism, influencing cell signaling and apoptosis .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

  • Photodegradation : UV light induces cis-trans isomerization of the 4E double bond .

Synthetic Routes

  • Sphingosine Phosphorylation :

    • Sphingosine + Phosphorylcholine chloride → SPC (using DCC as a coupling agent) .

  • Quaternization :

    • Choline trimethylamine reacts with sphingosine-1-phosphate under basic conditions .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following chemical properties:

  • Molecular Formula : C23H49N2O5P
  • Molecular Weight : 464.6 g/mol
  • Purity : Typically ≥98% in research-grade supplies

The structure features a long-chain fatty acid moiety, which is essential for its biological activity, particularly in membrane dynamics and signaling pathways.

Biological Significance

1. Role in Cell Signaling

  • The compound acts as an agonist for sphingosine-1-phosphate (S1P) receptors, which are critical in various cellular processes including proliferation, survival, and migration. It has been shown to activate S1P receptors with varying efficacy (EC50 values of 19.3 nM for S1P1, 313.3 nM for S1P2, and 131.8 nM for S1P3) .

2. Implications in Disease Models

  • Research indicates that this compound may play a role in neurodegenerative diseases and cancer. For instance, it has been studied for its potential therapeutic effects in models of multiple sclerosis and glioblastoma due to its influence on cell survival pathways .

Applications in Research

1. Neurobiology

  • In neurobiological studies, the compound has been utilized to investigate the mechanisms of neuroinflammation and neuronal survival. Its ability to modulate S1P receptors makes it a candidate for studying neuroprotective strategies .

2. Cancer Research

  • The compound's involvement in cell signaling pathways has made it a subject of interest in cancer research. Studies have explored its effects on tumor cell proliferation and apoptosis, suggesting potential applications in developing cancer therapies .

3. Lipid Metabolism Studies

  • As a sphingolipid derivative, this compound is integral to studies focusing on lipid metabolism and membrane dynamics. Its role as a second messenger in lipid signaling pathways provides insights into metabolic disorders .

Case Studies

Study Focus Findings
Im et al., 2001S1P receptor activationDemonstrated that the compound activates human S1P receptors with specific EC50 values, indicating its potential as a therapeutic agent .
Kratzer & Schmidt, 1995Cell regulationInvestigated the role of sphingolipids in transmembrane signaling and their implications in cell regulation mechanisms .
Cayman Chemical ResearchNeuroprotective effectsExplored the neuroprotective properties of the compound against neurodegenerative diseases by modulating inflammatory responses .

Mechanism of Action

L-threo Lysosphingomyelin (d18:1) exerts its effects by acting as an agonist for sphingosine-1-phosphate (S1P) receptors. These receptors are involved in various cellular processes, including cell growth, survival, and migration. The compound binds to S1P receptors, activating downstream signaling pathways that regulate these processes. The molecular targets include S1P1, S1P2, and S1P3 receptors, which are differentially expressed in various tissues .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Phosphatidylcholine derivatives vary in acyl chain composition, stereochemistry, and functional groups. Key structural analogs include:

Compound Name Acyl Chain Features Stereochemistry Functional Modifications
Target Compound 4E-octadecenyl (unsaturated) 2S,3S Amino alcohol backbone
1,2-Distearoyl-sn-glycerophosphocholine () Stearoyl (C18:0, saturated) sn-glycerol-3-phospho None
1-O-Octadecyl-2-O-methyl-rac-glyceryl-3-Phosphorylcholine (Edelfosine, ) Ether-linked octadecyl (C18:0) Racemic Methyl ether substitution
1-Hexadecyl-2-methylglycero-3-Phosphorylcholine (ET 16OME, ) Hexadecyl (C16:0) Racemic Methyl substitution
2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC, ) Hexadecanoyl (C16:0) N/A Nitrophenyl reporter group
1-O-9Z-Octadecenylethyleneglycol-2-O-Phosphorylcholine (OLEYLOXYETHYL Phosphorylcholine, ) 9Z-octadecenyl (unsaturated) Ethylene glycol linker Ether linkage

Key Observations :

  • Unsaturated chains (e.g., 4E-octadecenyl in the target vs. 9Z-octadecenyl in OLEYLOXYETHYL) enhance membrane fluidity but may reduce oxidative stability .
  • Ether-linked analogs (e.g., Edelfosine) exhibit greater metabolic resistance compared to ester-linked variants .
  • Stereochemistry (e.g., 2S,3S in the target vs. racemic mixtures in Edelfosine) influences binding to chiral receptors or enzymes .

Physicochemical and Pharmacokinetic Properties

Computational and experimental data reveal differences in key properties:

Property Target Compound 1,2-Distearoyl-sn-glycerophosphocholine Edelfosine HDA-PC
Molecular Weight (g/mol) ~760 (estimated) 790.1 582.8 573.7
LogP (Predicted) ~5.2 (hydrophobic) 8.1 6.9 4.5 (polar nitro group)
Solubility Low aqueous solubility Insoluble in water Moderate in lipids Moderate (polar group)
Metabolic Stability Susceptible to PLA2 Resistant to hydrolysis High (ether linkage) Variable

Sources : Estimates derived from , and 20.

Bioactivity and Pharmacological Profiles

  • Target Compound: Predicted to modulate membrane-bound enzymes (e.g., phospholipase A2) due to its unsaturated chain and stereochemistry. Potential applications in targeted drug delivery .
  • Edelfosine (): Known for anticancer activity via apoptosis induction, likely due to ether-linked structure resisting metabolic degradation .
  • HDA-PC () : Acts as a chromogenic substrate for phospholipase assays, leveraging its nitrophenyl group for optical detection .

Activity Cliffs () :

  • 1,2-Distearoyl-sn-glycerophosphocholine (inactive in apoptosis assays) vs. Edelfosine (active) demonstrates that minor structural changes (ester vs. ether linkage) drastically alter bioactivity.

Computational Similarity Analysis

  • Tanimoto Coefficient () : The target compound shares ~65–70% similarity with 1,2-distearoyl-sn-glycerophosphocholine (based on MACCS fingerprints), dropping to ~40% with Edelfosine due to ether linkage differences.
  • Molecular Networking () : Cosine scores from MS/MS fragmentation patterns show clustering with unsaturated phosphatidylcholines (e.g., OLEYLOXYETHYL derivatives) but divergence from saturated or ether-linked analogs.

Structure-Activity Relationship (SAR) Insights

  • Acyl Chain Unsaturation : Enhances interaction with fluid membranes but increases susceptibility to oxidation .
  • Stereochemistry : The 2S,3S configuration may optimize binding to chiral lipid-processing enzymes compared to racemic mixtures .
  • Functional Groups: Polar modifications (e.g., HDA-PC’s nitrophenyl) introduce diagnostic or targeting capabilities but reduce membrane permeability .

Biological Activity

The compound 2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, innersalt (CAS: 105615-55-2) is a phospholipid derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological functions, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sphingosylphosphorylcholine derivatives . The molecular formula is C23H49N2O5PC_{23}H_{49}N_{2}O_{5}P with a molecular weight of approximately 464.62 g/mol. Its structure features a long-chain fatty acid (octadecenyl) linked to a phosphorylcholine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H49N2O5P
Molecular Weight464.62 g/mol
CAS Number105615-55-2
Purity>99%

The biological activity of this compound is primarily attributed to its interaction with cell membranes and signaling pathways. It acts as a bioactive lipid , influencing various cellular processes such as:

  • Cell Proliferation : It has been shown to promote cell growth in certain types of cells, potentially through modulation of signaling pathways related to growth factors.
  • Apoptosis Regulation : The compound may play a role in apoptosis, particularly in cancer cells, by altering membrane dynamics and signaling cascades.

Case Studies and Research Findings

  • Cellular Studies : Research indicates that sphingosylphosphorylcholine derivatives can enhance the proliferation of neuronal cells. For instance, in vitro studies demonstrated that the compound significantly increased the survival rate of cultured neurons under stress conditions (hypoxia) .
  • Anti-inflammatory Effects : In animal models, this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Properties : A study highlighted its neuroprotective effects against oxidative stress-induced damage in neuronal cells, suggesting its utility in neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for 2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium inner salt?

Basic Research Question
Synthesis typically involves multi-step organic reactions, starting with stereospecific protection of amino and hydroxyl groups. A plausible pathway includes:

Acylation : React 2S-amino-3S-hydroxy-4E-octadecen-1-ol with a phosphorylating agent (e.g., POCl₃) under anhydrous conditions to form the phosphodiester intermediate.

Quaternization : Introduce the trimethylammonium group via nucleophilic substitution using trimethylamine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .

Purification : Use silica gel chromatography (eluent: chloroform/methanol/ammonia) to isolate the zwitterionic product .

Key challenges include maintaining stereochemical integrity during phosphorylation and avoiding hydrolysis of the labile phosphoester bond .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Basic Research Question
Methodological characterization involves:

  • ¹H/³¹P NMR :
    • ¹H NMR: Peaks at δ 3.2–3.5 ppm (N⁺(CH₃)₃), δ 5.3–5.6 ppm (4E-alkene protons), and δ 1.2–2.1 ppm (aliphatic chain) .
    • ³¹P NMR: A singlet near δ 0–1 ppm confirms the phosphodiester group .
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 538.67 (C₂₆H₅₂NO₈P⁺) with isotopic pattern matching the molecular formula .
  • IR Spectroscopy : Stretching bands for P=O (1250 cm⁻¹) and N⁺-H (3200–3400 cm⁻¹) .

Q. What storage conditions ensure the compound’s stability?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the unsaturated alkene .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the phosphoester bond.
  • Solvent : Dissolve in anhydrous chloroform/methanol (9:1 v/v) to minimize zwitterionic aggregation .

Q. How can stereochemical discrepancies in synthetic batches be resolved?

Advanced Research Question

  • Chiral Chromatography : Employ a CHIRALPAK® IC column with hexane/isopropanol (85:15) to separate enantiomers .
  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals in ethanol/water (1:1) at 4°C .
  • Circular Dichroism (CD) : Compare the CD spectrum with stereochemically defined analogs (e.g., 3,5,9-trioxa-4-phosphaheptacosan-1-aminium derivatives) to validate configurations .

Q. How does the compound’s zwitterionic nature complicate analytical quantification?

Advanced Research Question

  • Ion-Pair Chromatography : Use tetrabutylammonium phosphate (10 mM, pH 7.4) as a mobile phase additive to improve retention on C18 columns .
  • Capillary Electrophoresis : Apply a pH 8.5 borate buffer to suppress ionization and enhance resolution .
  • Challenges : Self-aggregation in aqueous buffers may cause signal broadening; mitigate with 0.1% trifluoroacetic acid to disrupt ionic interactions .

Q. What experimental designs are optimal for studying membrane interactions?

Advanced Research Question

  • Langmuir Trough Assays : Measure monolayer surface pressure changes to assess insertion into lipid bilayers (e.g., DPPC/cholesterol mixtures) .
  • Fluorescence Anisotropy : Label the compound with BODIPY® and monitor rotational mobility in liposomes .
  • MD Simulations : Parameterize the molecule using CHARMM36 force fields to predict binding kinetics with phosphatidylcholine membranes .

Q. How can conflicting toxicity data in literature be reconciled?

Advanced Research Question

  • Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific IC₅₀ variations .
  • Metabolite Profiling : Use LC-MS to detect hydrolyzed products (e.g., phosphoric acid derivatives) that may contribute to cytotoxicity .
  • Comparative Studies : Benchmark against structurally related phosphorylcholines (e.g., edelfosine) to differentiate intrinsic toxicity from assay artifacts .

Properties

IUPAC Name

[(E,2S,3S)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSPVFPBBFMBE-ZRPIXQTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt
(2-Azido-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate
2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt
Reactant of Route 3
Reactant of Route 3
2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt
Reactant of Route 4
2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt
Reactant of Route 5
2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt
Reactant of Route 6
Reactant of Route 6
2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt

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